N-(5-chloro-2-methylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and various substituents such as chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring. The reaction conditions often include the use of a base and a suitable solvent.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, which typically requires a sulfonyl chloride and a base.
Substitution Reactions: The chlorine and methyl groups are introduced through substitution reactions, which may involve the use of halogenating agents and alkylating agents.
Industrial Production Methods
In an industrial setting, the production of N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine, as well as alkylating agents, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: can be compared with other benzoxazine derivatives that have similar structural features but different substituents.
N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific structure, which allows it to interact with molecular targets in a unique manner
Properties
Molecular Formula |
C24H23ClN2O4S |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-15-4-9-19(10-5-15)32(29,30)27-14-23(31-22-12-16(2)6-11-21(22)27)24(28)26-20-13-18(25)8-7-17(20)3/h4-13,23H,14H2,1-3H3,(H,26,28) |
InChI Key |
LOMGNUGNUDKPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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